2-Chloroethyl-d4 methyl sulfide

Description

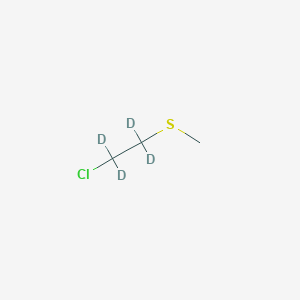

Structure

3D Structure

Properties

Molecular Formula |

C3H7ClS |

|---|---|

Molecular Weight |

114.63 g/mol |

IUPAC Name |

1-chloro-1,1,2,2-tetradeuterio-2-methylsulfanylethane |

InChI |

InChI=1S/C3H7ClS/c1-5-3-2-4/h2-3H2,1H3/i2D2,3D2 |

InChI Key |

MYFKLQFBFSHBPA-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)SC |

Canonical SMILES |

CSCCCl |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies

Historical and Modern Synthetic Routes for 2-Chloroethyl Methyl Sulfide (B99878) Precursors

The synthesis of the non-deuterated parent compound, 2-chloroethyl methyl sulfide, provides the foundation for producing its deuterated analogue. Historically and in modern practice, several routes to its precursors have been established.

One common approach involves the reaction of chloroethanol with a suitable methylthiolating agent. For instance, chloroethanol can be reacted with sodium sulfide to produce thiodiglycol (B106055), which is then treated with a chlorinating agent like phosphorus trichloride (B1173362) or concentrated hydrochloric acid. wikipedia.org Another route involves the direct reaction of ethylene (B1197577) with sulfur dichloride or disulfur (B1233692) dichloride. wikipedia.org

A more direct synthesis of 2-chloroethyl methyl sulfide involves the reaction of ethylene glycol methyl ether with a chlorinating agent such as thionyl chloride in the presence of a catalyst. google.com This method is noted for its use of readily available starting materials and mild reaction conditions. google.com The synthesis of related compounds, such as chloromethyl methyl sulfide, has been achieved by treating dimethylsulfide with sulfuryl chloride. wikipedia.org

For the specific incorporation of stable isotopes, a two-step procedure has been described for the synthesis of 2-chloroethyl (13C)-methyl sulfide. This involved an initial displacement with mercaptoethanol followed by chlorination with thionyl chloride to avoid unwanted side reactions with iodide from the labeled iodomethane (B122720) precursor. iaea.org

Methodologies for Deuterium (B1214612) Incorporation in Organosulfur Compounds

The introduction of deuterium into organic molecules, including organosulfur compounds, is a critical process for creating isotopically labeled standards and for mechanistic studies. researchgate.netclearsynth.com Several methodologies have been developed for this purpose.

Regiospecific Deuteration Techniques

Achieving regiospecificity, the controlled placement of deuterium at specific atomic positions, is often a primary goal in the synthesis of deuterated compounds. One strategy involves the deoxygenative deuteration of ketones. A ruthenium-catalyzed reaction of ketones via a hydrazone intermediate allows for regiospecific deuteration at the methylene (B1212753) site with high deuterium content. rsc.org Another approach involves the photochemical decarboxylation of free carboxylic acids in the presence of a thiol and a small amount of D₂O, which provides a practical method for synthesizing regioselectively deuterium-labeled compounds under mild conditions. rsc.org

Transition metal catalysis plays a significant role in regiospecific deuteration. For example, rhodium complexes have been shown to catalyze the thiolation of N-tosyl acrylamides to produce (Z)-β-alkenyl sulfides with high regioselectivity. mdpi.com Furthermore, in silico catalyst screening has led to the development of tethered NHC-phosphine iridium complexes that can achieve good deuterium incorporation on aryl sulfones under mild conditions. acs.org

Deuterium Exchange Reactions

Deuterium exchange reactions are a common and powerful method for introducing deuterium into organic molecules. libretexts.org These reactions typically involve the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). libretexts.orgwikipedia.org The exchange can be catalyzed by acids, bases, or metals. wikipedia.org

Base-catalyzed hydrogen-deuterium exchange (HDX) is particularly effective for compounds with acidic protons, such as those adjacent to carbonyl groups. nih.gov The process often involves keto-enol tautomerism, allowing for the exchange of α-hydrogens. nih.gov Acid-catalyzed HDX is frequently used for incorporating deuterium into aromatic systems. nih.gov

Metal-catalyzed exchange reactions offer another versatile approach. Catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), activated by agents like NaBD₄, have been used for the H/D exchange of aromatic and heterocyclic compounds in the presence of D₂O. nih.gov It has been noted that platinum catalysts tend to favor exchange at aromatic positions, while palladium is more selective towards benzylic positions. youtube.com Rhodium complexes are also effective catalysts for cleaving S-S bonds and facilitating the synthesis of various organosulfur compounds, a process that can be adapted for deuterium labeling. nih.gov

Advanced Synthetic Protocols for 2-Chloroethyl-d4 Methyl Sulfide

The synthesis of this compound specifically requires the introduction of four deuterium atoms onto the ethyl group. A plausible advanced synthetic protocol would involve starting with a deuterated precursor. For example, deuterated ethylene oxide (ethylene-d4 oxide) could be reacted with methanethiol (B179389) (CH₃SH) to form 2-(methylthio)ethanol-d4. Subsequent chlorination of the hydroxyl group, for instance with thionyl chloride, would yield the desired this compound. This approach ensures the specific placement and high incorporation of deuterium atoms in the ethyl moiety.

Isotopic Purity and Enrichment Assessment in Synthetic Products

The determination of isotopic purity and enrichment is a critical final step in the synthesis of deuterated compounds. rsc.orgresearchgate.netrsc.org Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment is the mole fraction of the specific isotope at a given labeled site. isotope.com

Several analytical techniques are employed for this assessment. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. rsc.orgrsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique. rsc.orgrsc.org ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the replaced protons. ¹³C NMR can also provide information about the location of deuterium incorporation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Organosulfur Compounds

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds, specific NMR methods are employed to analyze the presence and location of the deuterium (B1214612) atoms.

Deuterium NMR (²H NMR) is a powerful and direct method for observing deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium isotope, making it invaluable for confirming the success of a deuteration reaction and analyzing the isotopic distribution. wikipedia.orgmagritek.com Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum is a clear confirmation of isotopic enrichment. wikipedia.org

For 2-Chloroethyl-d4 methyl sulfide (B99878), the molecule is expected to contain four deuterium atoms on the ethyl group. The ²H NMR spectrum would therefore be expected to show signals corresponding to the deuterons on the carbon adjacent to the sulfur atom (α-position) and the carbon adjacent to the chlorine atom (β-position). The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR. illinois.edu The analysis is typically performed in a non-deuterated solvent to prevent the solvent signal from overwhelming the analyte signals. illinois.edudal.ca

Table 1: Expected ²H NMR Chemical Shifts for 2-Chloroethyl-d4 methyl sulfide

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -S-CD₂- | ~2.7 | Triplet (due to ²H-²H coupling) |

| -CD₂-Cl | ~3.6 | Triplet (due to ²H-²H coupling) |

Note: Data are hypothetical, based on typical values for similar structures.

Proton NMR is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen nuclei. When analyzing a deuterated compound like this compound, ¹H NMR serves to confirm the absence of protons at the sites of deuteration.

In the non-deuterated analogue, 2-Chloroethyl methyl sulfide, the ¹H NMR spectrum shows three main signals: a singlet for the methyl (CH₃) protons and two triplets for the ethyl (CH₂CH₂) protons. nih.gov For the deuterated compound, the signals corresponding to the ethyl group protons would be absent or significantly diminished to the level of isotopic impurity. The only major signal remaining would be from the methyl group.

Table 2: Comparative ¹H NMR Data for 2-Chloroethyl methyl sulfide and its d4-Analogue

| Group | 2-Chloroethyl methyl sulfide Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) |

|---|---|---|

| -SCH₃ | ~2.1 (singlet) | ~2.1 (singlet) |

| -S-CH₂- | ~2.7 (triplet) | Absent |

| -CH₂-Cl | ~3.6 (triplet) | Absent |

Note: Chemical shift values are approximate and based on published data for the non-deuterated compound. nih.gov

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In the case of deuterated compounds, ¹³C NMR not only confirms the carbon framework but also provides further evidence of deuteration through the observation of carbon-deuterium (C-D) coupling.

The ¹³C spectrum of this compound is expected to show three distinct carbon signals. The signal for the methyl carbon (-SCH₃) will appear as a singlet. However, the signals for the deuterated carbons (-CD₂-) will appear as multiplets (typically triplets or more complex patterns) due to the coupling between the ¹³C nucleus and the deuterium nuclei (spin I=1). This splitting pattern is a definitive indicator of deuterium substitution at those carbon atoms.

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -SC H₃ | ~15 | Singlet |

| -S-C D₂- | ~35 | Multiplet (due to C-D coupling) |

| -C D₂-Cl | ~42 | Multiplet (due to C-D coupling) |

Note: Chemical shift values are approximate and based on data for the non-deuterated analogue and known effects of deuteration. nih.gov

Mass Spectrometry (MS) Techniques for Isotopic Purity and Structural Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for analyzing isotopically labeled compounds, as it can directly measure the mass increase resulting from deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, HRMS is used to verify the successful incorporation of four deuterium atoms by comparing the measured exact mass to the theoretical value.

The mass of a deuterium atom (2.014102 u) is greater than that of a protium (B1232500) atom (1.007825 u). The substitution of four protium atoms with four deuterium atoms results in a significant and precisely measurable increase in the molecular weight of the compound.

Table 4: Theoretical Exact Masses for 2-Chloroethyl methyl sulfide and its d4-Analogue

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 2-Chloroethyl methyl sulfide | C₃H₇ClS | 109.99570 |

| This compound | C₃H₃D₄ClS | 114.02078 |

Note: Masses calculated based on the most abundant isotopes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is routinely used to assess the chemical purity of volatile compounds and to confirm the identity of separated components. shimadzu.com

In the analysis of this compound, the GC component separates the compound from any volatile impurities. The retention time of the deuterated compound is expected to be very similar to its non-deuterated counterpart. nih.gov The MS component then provides a mass spectrum for the eluted compound. This allows for the confirmation of its molecular weight and provides a characteristic fragmentation pattern. By comparing the mass spectra, one can easily distinguish between the d4-labeled compound and any residual non-deuterated starting material, thus also providing a measure of its isotopic purity. nih.govnist.gov

Table 5: Expected GC-MS Data

| Compound | Expected Retention Time | Key Mass Fragments (m/z) |

|---|---|---|

| 2-Chloroethyl methyl sulfide | Similar to deuterated analogue | 110/112 (M+), 61, 47 |

| This compound | Similar to non-deuterated analogue | 114/116 (M+), 64, 50 |

Note: Fragmentation patterns are predictive, based on the known spectrum of the non-deuterated compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloroethyl methyl sulfide |

| Chloromethyl methyl sulfide |

| Carbon disulfide |

| Methanol (B129727) |

| Isopropyl alcohol |

| Carbon tetrachloride |

| 1,1,1-trichloroethane |

| Toluene |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

A comprehensive search of scientific literature and spectral databases did not yield specific experimental or computational Infrared (IR) or Raman spectroscopic data for the deuterated compound this compound. The available information primarily pertains to its non-deuterated isotopologue, 2-chloroethyl methyl sulfide, and general principles of isotopic substitution effects in vibrational spectroscopy.

While detailed research findings and data tables for the vibrational frequencies of this compound are not publicly available, the fundamental principles of vibrational spectroscopy allow for a theoretical understanding of the expected spectral changes upon deuteration. Isotopic substitution, particularly the replacement of hydrogen with deuterium, significantly impacts the vibrational frequencies of a molecule due to the mass difference.

In the case of this compound, the four deuterium atoms replace the hydrogen atoms on the ethyl group (Cl-CD2-CD2-S-CH3). This substitution would lead to the most pronounced changes in the vibrational modes associated with these C-D bonds compared to the C-H bonds in the non-deuterated compound.

Key expected differences in the vibrational spectra would include:

C-D Stretching Vibrations: The C-H stretching vibrations in alkanes typically appear in the 2850-3000 cm-1 region of the IR and Raman spectra. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are expected to shift to significantly lower wavenumbers, generally in the range of 2100-2250 cm-1.

Bending Vibrations: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH2 groups, which occur at lower frequencies than stretching vibrations, would also shift to lower wavenumbers upon deuteration. For instance, the CH2 scissoring vibration typically found around 1465 cm-1 would be expected at a lower frequency for the CD2 group.

Other Vibrations: Vibrations of the other functional groups in the molecule, such as the C-S and C-Cl stretching, would be less affected by the deuteration of the ethyl group, although minor shifts could occur due to changes in vibrational coupling throughout the molecule. The S-CH3 group vibrations would be expected to remain largely unchanged.

Without specific experimental or calculated data, it is not possible to provide a detailed table of vibrational frequencies and their assignments for this compound. The information presented here is based on the established theoretical principles of vibrational spectroscopy and isotopic effects. Further research, either through experimental measurement or computational modeling (e.g., using Density Functional Theory, DFT), would be required to determine the precise vibrational frequencies and provide a detailed functional group analysis for this specific deuterated compound.

Analytical Methodologies Utilizing 2 Chloroethyl D4 Methyl Sulfide

Development of Quantitative Analytical Procedures Using Stable Isotope Internal Standards

The use of stable isotope-labeled internal standards, such as 2-Chloroethyl-d4 methyl sulfide (B99878), is a cornerstone of modern quantitative analytical chemistry. clearsynth.com These standards are compounds in which one or more atoms have been replaced by a heavier, stable isotope. In the case of 2-Chloroethyl-d4 methyl sulfide, four hydrogen atoms are replaced with deuterium (B1214612). This isotopic labeling makes the internal standard chemically almost identical to its non-labeled counterpart, ensuring they behave similarly during sample preparation and analysis. However, the mass difference allows them to be distinguished by mass spectrometry, which is fundamental for accurate quantification. texilajournal.com

Chromatographic Separation Techniques (e.g., GC, LC) Coupled with Mass Spectrometry

Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques that are frequently coupled with mass spectrometry (MS) for the analysis of complex mixtures. cdc.govnih.gov The combination of chromatography and mass spectrometry provides both separation of analytes and their specific detection and quantification.

In the context of sulfur mustard analysis, GC-MS is a widely used and definitive method. cdc.gov When analyzing for sulfur mustard and its degradation products, a sample is typically extracted and then injected into the GC. The different compounds in the sample are separated based on their volatility and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.

The use of this compound as an internal standard is particularly advantageous in GC-MS analysis. By adding a known amount of the deuterated standard to the sample before any preparation steps, any loss of analyte during extraction or derivatization will be mirrored by a proportional loss of the internal standard. mdpi.com This allows for a more accurate calculation of the original concentration of the target analyte.

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative and sometimes more rapid screening procedure, especially for aqueous samples, as it often requires less sample preparation. cdc.govnih.gov Similar to GC-MS, LC-MS separates compounds based on their interactions with the stationary and mobile phases before they are detected by the mass spectrometer. The principles of using a deuterated internal standard like this compound remain the same, providing a reliable means of quantification. nih.gov

Method Validation Parameters for Deuterated Internal Standards

To ensure the reliability and accuracy of analytical methods employing deuterated internal standards, a thorough validation process is essential. clearsynth.commdpi.com Key validation parameters include:

Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. A calibration curve is generated by analyzing a series of standards with known concentrations. nih.gov

Accuracy: This measures the closeness of the experimental value to the true value. It is often determined by analyzing samples with a known concentration of the analyte (spiked samples) and comparing the measured concentration to the actual concentration.

Precision: This refers to the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of a set of replicate measurements.

Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected by the analytical method.

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be accurately and precisely quantified. nih.gov

Specificity/Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of mass spectrometry provides high selectivity.

Recovery: This parameter evaluates the efficiency of the extraction procedure by comparing the amount of analyte in the final extract to the initial amount in the sample.

Matrix Effects: This assesses the influence of other components in the sample matrix on the ionization of the analyte and internal standard. clearsynth.commyadlm.org Ideally, the deuterated internal standard co-elutes with the analyte, experiencing similar matrix effects and thus correcting for them. texilajournal.com

Applications in Environmental and Forensic Chemical Analysis

The robust analytical methods developed using this compound as an internal standard have significant applications in both environmental monitoring and forensic investigations related to chemical warfare agents.

Trace Analysis of Related Chemical Species

Sulfur mustard and its related vesicant agents are of significant concern due to their toxicity. nih.govepa.govmsdmanuals.com In the environment, these agents can degrade into various products, including thiodiglycol (B106055) and its sulfoxide (B87167). cdc.govnih.gov The ability to detect and quantify these degradation products at trace levels is crucial for verifying the past presence of the parent agent.

Analytical methods using this compound enable the sensitive detection of these related chemical species in various environmental matrices such as soil and water. nih.govnih.gov For instance, methods have been developed to analyze urinary metabolites of sulfur mustard, like thiodiglycol, to confirm exposure in individuals. cdc.govnih.gov The use of a deuterated internal standard is critical in these analyses to achieve the low detection limits required for trace-level quantification.

Methodological Enhancements for Complex Matrix Analysis

Environmental and forensic samples are often complex, containing numerous interfering substances that can complicate analysis. clearsynth.comnih.gov The matrix can suppress or enhance the signal of the analyte in the mass spectrometer, leading to inaccurate results. myadlm.org

The use of a co-eluting, isotopically labeled internal standard like this compound is a powerful strategy to mitigate these matrix effects. texilajournal.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar effects from the matrix during ionization. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be effectively canceled out, leading to more accurate and reliable quantification even in challenging sample types.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides highly accurate and precise measurements of the amount of a substance. nist.gov It is considered a definitive method because its measurements are directly traceable to the International System of Units (SI).

The fundamental principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (the "spike," which in this context would be analogous to this compound) to a sample containing an unknown amount of the natural analyte. nist.gov After the spike and the analyte have thoroughly mixed and reached isotopic equilibrium, the isotopic ratio of the element of interest is measured using a mass spectrometer.

By knowing the initial isotopic composition of the analyte and the spike, the amount of the spike added, and the final isotopic ratio of the mixture, the original amount of the analyte in the sample can be calculated with high accuracy. nist.gov This method effectively compensates for any sample loss during preparation and analysis, as the isotopic ratio remains unchanged.

The implementation of IDMS using this compound for the analysis of sulfur mustard or its markers involves the following steps:

A precisely weighed amount of the sample is taken.

A precisely known amount of this compound is added.

The sample is homogenized to ensure complete mixing of the analyte and the isotopic standard.

The sample is processed (e.g., extraction, derivatization).

The isotopic ratio of a specific fragment ion is measured by GC-MS or LC-MS.

The concentration of the analyte is calculated using the isotope dilution equation.

This approach is invaluable for reference material certification and for providing high-quality data in proficiency testing schemes and for the verification of chemical weapons convention compliance. rsc.org

Challenges and Considerations in Utilizing Deuterated Analogs as Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs like this compound, is a cornerstone of quantitative analysis in mass spectrometry. These standards are chemically almost identical to the analyte of interest, which allows them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, and instrumental response. However, despite their advantages, the use of deuterated internal standards is not without its challenges. Several factors can potentially compromise the accuracy and reliability of quantitative assays. These challenges primarily revolve around the phenomena of isotopic cross-talk and scrambling, as well as the incomplete normalization of matrix effects.

Isotopic Cross-Talk and Scrambling

Isotopic cross-talk, also known as signal interference, is a significant challenge when using deuterated internal standards. This phenomenon occurs when the isotopic cluster of the unlabeled analyte contributes to the signal of the deuterated internal standard. This is particularly prevalent for compounds that contain naturally abundant heavy isotopes, such as chlorine (with isotopes ³⁵Cl and ³⁷Cl) and sulfur (with isotopes ³²S, ³³S, ³⁴S, and ³⁶S), both of which are present in this compound. The presence of these elements increases the likelihood of the analyte's isotopic peaks overlapping with the mass-to-charge ratio (m/z) of the internal standard, which can lead to an artificially inflated internal standard signal and consequently, an underestimation of the analyte concentration. To minimize this, it is generally recommended to use an internal standard with a mass difference of at least 3 atomic mass units (amu) from the analyte. However, for molecules containing chlorine and sulfur, a larger mass difference may be necessary to completely avoid this interference.

Isotopic scrambling, or the exchange of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix, is another critical consideration. This can occur at various stages of the analytical process, including sample storage, preparation, and within the mass spectrometer's ion source. The stability of the deuterium label is dependent on its position within the molecule. If the deuterium atoms in this compound are located at positions prone to chemical exchange, it can lead to a decrease in the intensity of the deuterated standard's signal and an increase in the signal of a partially deuterated or non-deuterated form, compromising the accuracy of quantification.

Matrix Effects Normalization

One of the primary reasons for using a stable isotope-labeled internal standard is to correct for matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix. Ideally, the analyte and its deuterated analog co-elute and experience the same degree of matrix effects, resulting in a constant analyte-to-internal standard response ratio. However, complete normalization is not always achieved.

A phenomenon known as the "deuterium isotope effect" can cause a slight difference in the chromatographic retention time between the deuterated standard and the non-deuterated analyte. This is because the replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the physicochemical properties of the molecule, such as its polarity and strength of interaction with the stationary phase of the chromatography column. If the analyte and its deuterated internal standard, such as this compound, separate even slightly, they may elute into the ion source at different times and be subjected to different matrix environments, leading to differential ion suppression or enhancement. This can result in a variable analyte-to-internal standard ratio and introduce inaccuracies into the quantitative results. Research has shown that even a small difference in retention time can lead to a significant difference in the degree of ion suppression experienced by the analyte and its SIL internal standard. nih.gov

Interactive Data Table: Potential Challenges in Utilizing this compound as an Internal Standard

| Challenge | Description | Potential Impact on Analysis of 2-Chloroethyl methyl sulfide | Mitigation Strategies |

| Isotopic Cross-Talk | The isotopic signature of the unlabeled analyte interferes with the signal of the deuterated internal standard. This is more pronounced for compounds containing chlorine and sulfur due to their natural isotopic abundance. | Inaccurate quantification due to an artificially high internal standard signal, leading to underestimation of the analyte concentration. | Selection of an internal standard with a sufficiently large mass difference (ideally >3 amu). Careful selection of precursor and product ions in tandem mass spectrometry (MS/MS) to minimize overlap. |

| Isotopic Scrambling | Exchange of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix or solvent. | Compromised accuracy due to a decrease in the deuterated standard's signal and the appearance of partially deuterated species. | Synthesis of internal standards with deuterium labels on stable, non-exchangeable positions of the molecule. |

| Differential Matrix Effects | The analyte and its deuterated internal standard experience different levels of ion suppression or enhancement due to slight chromatographic separation (deuterium isotope effect). | Inaccurate quantification due to a non-constant analyte-to-internal standard response ratio across different samples and concentrations. | Optimization of chromatographic conditions to ensure co-elution of the analyte and internal standard. Use of alternative stable isotopes like ¹³C, which have a negligible isotope effect on retention time. |

Reaction Mechanisms and Chemical Reactivity Studies

Hydrolysis and Solvolysis Pathways of 2-Chloroethyl-d4 Methyl Sulfide (B99878)

The hydrolysis and solvolysis of 2-chloroethyl sulfide analogs like CEMS and CEES are well-documented processes that proceed via a neighboring group participation mechanism (or anchimeric assistance). researchgate.net This intramolecular reaction involves the sulfur atom, which acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. researchgate.net This initial step is a first-order intramolecular cyclization that results in the displacement of the chloride ion and the formation of a highly reactive cyclic sulfonium (B1226848) ion intermediate. researchgate.net This intermediate is then rapidly attacked by a nucleophile, such as water (hydrolysis) or a solvent molecule (solvolysis). researchgate.netnih.gov

In aqueous solutions, the primary product is the corresponding hydroxyethyl (B10761427) sulfide. For instance, the hydrolysis of CEES yields 2-hydroxyethyl ethyl sulfide (HEES). researchgate.net The decomposition of 2-chloroethyl sulfide derivatives may also proceed via the formation of dimeric sulfonium ions, which can lead to the formation of dithioethers. nih.govcapes.gov.br

Investigation of Intermediate Species (e.g., Cyclic Sulfonium Ions)

The central intermediate in the hydrolysis and solvolysis of 2-chloroethyl sulfides is the cyclic episulfonium ion. researchgate.net However, direct detection and isolation of this cyclic sulfonium ion have proven to be challenging due to its high reactivity and instability. researchgate.net Its existence is primarily inferred from kinetic data and the analysis of reaction products. researchgate.netresearchgate.net

Studies have identified the formation of sulfonium salts during the hydrolysis process. nih.gov For example, research on CEES hydrolysis identified two distinct sulfonium salts as products, which were subsequently synthesized for further study. nih.gov The formation of these salts can cause the reaction to deviate from simple first-order kinetics. nih.gov The characterization of aged samples of various 2-chloroethyl sulfides (with methyl, ethyl, phenyl, and benzyl (B1604629) groups) showed decomposition products consistent with a pathway involving dimeric sulfonium ions. capes.gov.br

Influence of Solvent and Anions on Reaction Kinetics and Product Distribution

The solvent plays a critical role in the solvolysis of 2-chloroethyl sulfides, influencing both the reaction rate and the types of products formed. The solvent effect on reaction rates and activation parameters provides evidence for an S_N1 mechanism with anchimeric assistance from the sulfur atom. researchgate.net

In protic solvents like methanol (B129727) or ethanol (B145695), solvolysis competes with hydrolysis, leading to the formation of ether products alongside the hydrolysis product. For example, in methanol, CEES can form 2-methoxyethyl ethyl sulfide. researchgate.net In a methanol-water mixture, the degradation of CEES proceeds through a combination of alcoholysis and hydrolysis. rsc.orgnih.gov The presence of external anions, particularly excess chloride ions, can also alter the reaction mechanism and product distribution. nih.gov The addition of excess chloride was found to cause unexpected changes in the hydrolysis mechanism of CEES, highlighting the importance of initial reaction conditions. nih.gov

The reactivity of the substrate is also influenced by the solvent. For instance, the reaction of platinum(IV) complexes with bulkier thioethers like diethyl sulfide shows a significant degree of solvent dependence, which correlates with the solvent's ability to form hydrogen bonds. researchgate.net Generally, solvation can have a dramatic impact on the strength of a nucleophile (Lewis base) and, consequently, on the competition between substitution (S_N2) and elimination (E2) reactions. acs.org Stronger solvation of the nucleophile can weaken its interaction with the substrate, increasing the energy barrier for the reaction. acs.org

Oxidation Reactions and Pathways

The sulfur atom in 2-chloroethyl sulfides is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone. cuny.edu These oxidation reactions are a key pathway for the detoxification of these compounds, as the resulting sulfoxides are generally less toxic. acs.orgacs.org

Singlet Oxygen Mediated Oxidation

Singlet molecular oxygen (¹O₂), a highly reactive electronically excited state of oxygen, can effectively oxidize 2-chloroethyl sulfides. nih.govcuny.edu This photooxidation process is of interest for decontamination. The reaction generally proceeds by converting the sulfide into the less toxic sulfoxide. nih.govcuny.edu

The mechanism of singlet oxygen oxidation of organic sulfides is complex and involves at least two distinct intermediates in aprotic solvents. cuny.edu The initial step is believed to be the formation of a peroxysulfoxide intermediate. This intermediate can then rearrange to form the final sulfoxide product. cuny.edu The efficiency and kinetics of the reaction are dependent on the substrate, solvent, and temperature. cuny.edu Porphyrins are often used as photosensitizers to generate singlet oxygen for these reactions due to their high absorption in the visible light region. nih.gov Research has shown that hybrid materials combining porphyrins with polyoxometalates can enhance the quantum yield of singlet oxygen generation, leading to efficient degradation of CEES into its non-toxic sulfoxide. rsc.orgnih.gov

Catalytic Oxidation Studies

Various catalytic systems have been developed to promote the selective oxidation of 2-chloroethyl sulfides to their corresponding sulfoxides, often using hydrogen peroxide (H₂O₂) as a green oxidant. acs.orgexlibrisgroup.comnih.gov

One study investigated the use of isostructural heteronode nano-polyoxometalate clusters {Mo₇₂M₃₀} (where M = V, Cr, Fe, Mo) as catalysts for the oxidation of CEES in water. acs.orgexlibrisgroup.com These catalysts demonstrated high efficiency and selectivity for the conversion of CEES to 2-chloroethyl ethyl sulfoxide (CEESO). The reactions followed first-order kinetics, and the catalytic activity was found to be in the order of V > Cr > Fe > Mo. acs.orgexlibrisgroup.com

Another approach involves visible-light-driven photocatalysis. Hybrids based on Dawson-type polyoxometalate anions and porphyrin-based covalent organic frameworks have shown outstanding photocatalytic activity for the oxidation of sulfides, including the detoxification of CEES to CEESO under white LED light. acs.orgacs.org The P₂W₁₈–COF hybrid, in particular, demonstrated unparalleled efficiency, achieving 99% degradation of CEES in just 10 minutes. acs.orgacs.org The mechanism involves both superoxide (B77818) radicals (O₂•⁻) and singlet oxygen (¹O₂) as reactive species. acs.org

Below is a table summarizing the performance of different catalytic systems in the oxidation of 2-chloroethyl ethyl sulfide (CEES).

| Catalyst | Oxidant | Solvent | Reaction Time | Conversion (%) | Primary Product | Kinetic Constant (k) |

|---|---|---|---|---|---|---|

| {Mo₇₂V₃₀} | H₂O₂ | H₂O | 5 min | 97.01 | CEESO | 0.56 min⁻¹ |

| {Mo₇₂Cr₃₀} | H₂O₂ | H₂O | 5 min | 90.56 | CEESO | 0.53 min⁻¹ |

| {Mo₇₂Fe₃₀} | H₂O₂ | H₂O | 5 min | 90.26 | CEESO | 0.47 min⁻¹ |

| P₂W₁₈–COF | O₂ (air) | Not specified | 10 min | 99 | CEESO | Not reported |

| Al₁₃–TCPP | O₂ (air) | Methanol/H₂O (1:1) | 90 min | 99.01 | CEESO, HEESO | -0.047 min⁻¹ |

Data sourced from studies on the catalytic oxidation of CEES, a close analog of 2-Chloroethyl-d4 methyl sulfide. rsc.orgacs.orgacs.orgexlibrisgroup.comacs.org

Alkylation Chemistry and Derivatives Formation

Due to the presence of an electrophilic carbon center and a labile chlorine atom, 2-chloroethyl sulfides are effective alkylating agents. wikipedia.org The ultimate alkylating agent is the cyclic episulfonium ion formed via intramolecular cyclization. nih.gov This reactive intermediate can be attacked by various nucleophiles. For example, it is understood that the mutagenic effects of these compounds can arise from the alkylation of DNA, specifically at the O⁶-position of deoxyguanosine. nih.gov

In biological systems, an alternative detoxification pathway involves the S-adenosylmethionine-dependent methylation of the sulfide group, catalyzed by thioether methyltransferase. nih.gov This enzymatic reaction converts thioethers like CEES into their corresponding methyl sulfonium derivatives. nih.gov This transformation is significant because it blocks the formation of the reactive episulfonium ion, thereby preventing its alkylating action. nih.gov This process represents a biochemical detoxification mechanism, converting the compound into a more water-soluble onium ion that can be excreted. nih.gov

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating the mechanisms of chemical reactions. It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). By measuring the change in reaction rate upon isotopic substitution, valuable insights into the rate-determining step and the structure of the transition state can be obtained. icm.edu.plepfl.ch In the context of this compound, substituting hydrogen atoms with deuterium (B1214612) on the ethyl group can help differentiate between possible reaction pathways, such as substitution (SN1 and SN2) and elimination (E1 and E2) mechanisms.

The C-D bond is known to be stronger than the C-H bond due to its lower zero-point vibrational energy. libretexts.org Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond. libretexts.orgpressbooks.pub This difference in bond strength forms the basis for the primary kinetic isotope effect.

For this compound, deuteration occurs at both the α- and β-carbons relative to the chlorine leaving group. This specific labeling allows for the probing of bond-breaking events at both positions.

Primary Kinetic Isotope Effect (kH/kD > 1)

A significant primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. epfl.ch For this compound, a primary KIE would be expected if the reaction proceeds via an E2 mechanism. In the E2 pathway, a base abstracts a proton from the β-carbon in a concerted step with the departure of the leaving group. pressbooks.pubfiveable.me The cleavage of the C-H (or C-D) bond at the β-position is part of the rate-limiting step. pressbooks.pub Therefore, a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart would result in a kH/kD value significantly greater than 1, typically in the range of 2-7. fiveable.melibretexts.org This would provide strong evidence for an E2 mechanism.

Conversely, in an E1 reaction, the rate-determining step is the formation of a carbocation, which does not involve the breaking of a C-H bond. princeton.edu Therefore, a negligible primary KIE would be expected for an E1 mechanism.

Secondary Kinetic Isotope Effect (kH/kD ≠ 1)

A secondary KIE is observed when the isotopic substitution is at a position where the bond is not broken in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often due to changes in hybridization. princeton.edu

For this compound, a secondary α-deuterium KIE would be informative for distinguishing between SN1 and SN2 mechanisms.

SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the α-carbon in a concerted step with the departure of the leaving group. The hybridization of the α-carbon changes from sp3 in the reactant to a more crowded, sp2-like transition state. This change in steric environment typically leads to a small inverse KIE (kH/kD < 1), often around 0.95-1.05. princeton.eduresearchgate.net

SN1 Mechanism: In an SN1 reaction, the rate-determining step is the formation of a planar carbocation, where the α-carbon rehybridizes from sp3 to sp2. stackexchange.commasterorganicchemistry.com This change generally results in a small normal KIE (kH/kD > 1), typically around 1.1-1.2, due to the weakening of C-H bending vibrations in the transition state. princeton.edu

The following interactive table summarizes the expected KIE values for the different potential reaction mechanisms of this compound and their interpretation.

Studies on the reactions of the non-deuterated analogue, 2-chloroethyl ethyl sulfide (CEES), have shown that the reaction mechanism is highly dependent on the reaction conditions. For instance, in the presence of a strong base like sodium ethoxide and a catalyst such as diethylenetriamine (B155796) (DETA), the reaction proceeds rapidly via an elimination mechanism. nih.govnih.gov In contrast, hydrolysis in aqueous mixtures tends to follow a substitution pathway. osti.gov A kinetic isotope effect study on this compound under these different conditions would provide definitive evidence to support these proposed mechanisms. For example, a large kH/kD value under basic conditions would confirm the E2 pathway, while a small normal or inverse KIE in aqueous solution would help to distinguish between SN1 and SN2 hydrolysis pathways.

Degradation and Environmental Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of the chemical through non-biological processes, primarily through reactions with water and light.

The hydrolysis of 2-chloroethyl alkyl sulfides, including the deuterated methyl sulfide (B99878) analog, is a well-studied process that proceeds primarily through an S_N1-type mechanism. osti.gov The initial and rate-determining step involves an intramolecular cyclization where the sulfur atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a highly reactive, transient cyclic sulfonium (B1226848) (episulfonium) ion. researchgate.netunc.edu

The reaction can be influenced by the solvent system. Studies using aqueous mixtures of ethanol (B145695) or acetone (B3395972) were necessary to overcome the slow dissolution rate of CEES in pure water for accurate rate measurements. osti.gov The hydrolysis mechanism is further supported by the use of decontamination technologies like titanate nanoscrolls, which facilitate the hydrolysis of CEES to 2-hydroxyethyl ethyl sulfide by providing a reactive surface. unc.edu

Photolytic degradation, involving energy from light, is another significant pathway for the decomposition of 2-chloroethyl methyl sulfide analogs. Research on simulants like 2-phenethyl 2-chloroethyl sulfide (PECES) and 2-chloroethyl phenyl sulfide (CEPS) using titanium dioxide (TiO2) as a photocatalyst demonstrates the effectiveness of this method. nih.govtechnion.ac.ilresearchgate.net

Under UV irradiation, photocatalysis can lead to the complete mineralization of the simulant. nih.govtechnion.ac.il The degradation process is believed to proceed mainly through the cleavage of the carbon-sulfur (C-S) bond, followed by the oxidation of the resulting fragments. nih.govtechnion.ac.il In the case of PECES, this ultimately transforms the sulfur into sulfuric acid, with CO2 as another major end product. nih.govtechnion.ac.il During the photocatalytic degradation of PECES in the liquid phase, key volatile products identified include styrene (B11656) and benzaldehyde. nih.govtechnion.ac.il Direct photolysis, without a catalyst, can also occur and produces a similar set of volatile products. nih.govtechnion.ac.il

Gas-phase photocatalytic degradation has been shown to be more efficient than liquid-phase degradation. nih.govtechnion.ac.il This process also results in mineralization but can be accompanied by the deactivation of the TiO2 catalyst. nih.govtechnion.ac.il

Formation of Stable Degradation Products and Byproducts

The degradation of 2-Chloroethyl-d4 methyl sulfide and its analogs results in a variety of products, depending on the specific conditions.

Upon storage at ambient temperatures, the primary degradation product of the simulant CEES was found to be 1,4-dithiane. nih.gov This product is formed through the decomposition of dimeric sulfonium ions. nih.govnih.gov Oxidation and simple hydrolysis products were not detected under these specific long-term storage conditions. nih.gov

However, under different conditions, a wider array of products is observed. Hydrolysis in aqueous environments yields 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid as the main products. unc.edunih.gov During certain decontamination processes, such as with an atmospheric pressure plasma jet, oxidation products like 2-chloroethyl ethyl sulfoxide (B87167) and 2-chloroethyl ethyl sulfone are also formed alongside the hydrolysis product. nih.gov

The degradation of sulfur mustard on solid surfaces like concrete shows the formation of thiodiglycol (B106055) and 1,4-oxathiane (B103149) as eventual products. nih.gov This process occurs via the formation of intermediate sulfonium ions, which can be quite persistent. nih.gov The main hydrolysis products of sulfur mustard agents are well-documented and include thiodiglycol and other related compounds. nih.govau.dk

| Degradation Pathway | Products and Intermediates | Reference |

|---|---|---|

| Hydrolysis | 2-Hydroxyethyl methyl sulfide (analog), Hydrochloric Acid | unc.edunih.gov |

| Self-Condensation / Dimerization | 1,4-Dithiane, Dimeric Sulfonium Ions | nih.govnih.gov |

| Surface Degradation (on concrete) | Thiodiglycol, 1,4-Oxathiane, Persistent Sulfonium Ions | nih.gov |

| Oxidative Decontamination (Plasma) | 2-Chloroethyl ethyl sulfoxide, 2-Chloroethyl ethyl sulfone | nih.gov |

| Photocatalysis | Carbon Dioxide, Sulfuric Acid | nih.govtechnion.ac.il |

Fate and Persistence in Various Environmental Compartments

The persistence of this compound and its degradation products in the environment is a significant concern. The parent sulfur mustard agent is known to persist in the environment, especially in soil under dry conditions, for extended periods. rsc.org Due to low water solubility, it can also form persistent lumps in aquatic environments. au.dk

A critical aspect of its environmental fate is the persistence of its degradation intermediates. On solid surfaces like concrete, toxic sulfonium ions formed during degradation can persist for months to years at moderate temperatures before eventually breaking down into less toxic compounds like thiodiglycol and 1,4-oxathiane. nih.gov The half-life of sulfur mustard on ambient concrete can range from weeks to over a year. nih.gov

The main hydrolysis product, thiodiglycol (and its corresponding methyl analog), has its own environmental fate. Studies on thiodiglycol show that it is not significantly affected by further abiotic hydrolysis or photolysis. oup.com However, it is susceptible to biological transformation, which appears to be the major process affecting its fate in the environment. oup.comnih.gov It can also be oxidized to form thiodiglycol sulfoxide (TDO) and thiodiglycol sulfone (TDOO). rsc.org

Development of Decontamination and Neutralization Strategies

The threat posed by chemical warfare agents has driven the development of various decontamination and neutralization methods, many of which are studied using simulants like 2-chloroethyl ethyl sulfide (CEES).

One fundamental approach is chemical neutralization through hydrolysis. Water can be used as a neutralizing agent, though the reaction can be slow. nih.govacs.org The efficiency of hydrolysis can be greatly enhanced. For instance, titanate nanoscrolls have been shown to be an effective decontaminant by providing a high surface area and intrinsically contained water to facilitate the hydrolysis of CEES. unc.edu

More advanced methods have been developed to improve safety and efficiency. Flow chemistry, which involves continuously pumping the agent and a neutralizer into a reactor, offers precise control over reaction conditions and is safer and more efficient than traditional batch-type reactions. nih.govacs.orgresearchgate.net

Novel materials and formulations are also being explored. Biodegradable ionic liquids, such as cholinium acetate, can sequester and neutralize simulants like CEES, producing less toxic byproducts. chemrxiv.org For skin decontamination, specialized formulations like Dermal Decontamination Gel (DDGel) have been shown to be highly effective at removing CEES from the skin and reducing its absorption. nih.gov

Other high-energy methods include the use of atmospheric pressure plasma jets, which can decontaminate surfaces by breaking down the simulant into oxidation and hydrolysis products. nih.gov Chemical reagents such as sodium ethoxide are also used for rapid decomposition; studies show that CEES and sulfur mustard react very quickly with this reagent via an elimination reaction. mdpi.com

Computational and Theoretical Chemistry of 2 Chloroethyl D4 Methyl Sulfide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloroethyl-d4 methyl sulfide (B99878), these calculations can provide a detailed picture of its three-dimensional structure and the distribution of electrons.

Key electronic properties that can be calculated include the dipole moment, ionization potential, and electron affinity. These properties are crucial for understanding the molecule's polarity and its behavior in electric fields and chemical reactions. The deuteration is not expected to significantly alter these electronic properties as they are primarily dependent on the electron distribution, which remains largely unchanged.

Table 1: Calculated Molecular Properties of 2-Chloroethyl methyl sulfide

| Property | Value | Source |

| Molecular Formula | C3H7ClS | PubChem nih.gov |

| Molecular Weight | 110.61 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

This table presents data for the non-deuterated analog, 2-Chloroethyl methyl sulfide, as a proxy for the d4-deuterated compound due to the minimal expected impact of deuteration on these properties.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model chemical reactions, identify transition states, and calculate activation energies, offering deep insights into reaction mechanisms and kinetics. For 2-Chloroethyl-d4 methyl sulfide, key reaction pathways of interest include hydrolysis and oxidation, which are relevant to its environmental fate and metabolism.

Studies on analogous compounds like 2-chloroethyl ethyl sulfide have shown that hydrolysis can proceed through the formation of a cyclic sulfonium (B1226848) ion intermediate. nih.gov A similar mechanism can be postulated for this compound. Computational modeling can be used to locate the transition state for this intramolecular cyclization and the subsequent nucleophilic attack by water. The substitution with deuterium (B1214612) can influence the reaction rates through the kinetic isotope effect (KIE). In this case, a secondary KIE might be observed, as the deuterium atoms are not directly involved in the bond-breaking or bond-forming processes at the transition state. The magnitude of this effect is typically small but can be calculated with high accuracy using computational methods.

Oxidation reactions, for instance by hydroxyl radicals in the atmosphere, can also be modeled. The reaction would likely proceed via hydrogen (or deuterium) abstraction from the ethyl group or the methyl group. Comparing the activation barriers for abstraction from the deuterated and non-deuterated positions would reveal a primary KIE, providing valuable information about the reaction mechanism.

While specific transition state analyses for this compound are not published, the general approaches of computational chemistry allow for a detailed theoretical investigation of its reactivity.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic properties is a significant application of computational chemistry, aiding in the identification and characterization of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment of a nucleus. Deuterium substitution has a well-known effect on NMR spectra. Specifically, the substitution of hydrogen with deuterium on a carbon atom leads to a small upfield shift (to lower ppm values) in the ¹³C NMR spectrum of that carbon and adjacent carbons. huji.ac.il This is known as the deuterium isotope effect on the chemical shift.

For this compound, one would predict that the ¹³C signals of the deuterated ethyl group will be shifted upfield compared to the non-deuterated compound. The magnitude of this shift is typically around 0.1 to 1.5 ppm per deuterium atom. huji.ac.il The ¹H NMR spectrum would be simplified due to the absence of signals from the deuterated positions. Computational methods can predict these chemical shifts with good accuracy, although precise values can depend on the level of theory and the solvent model used.

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a significant lowering of the vibrational frequencies of the C-D bonds compared to the C-H bonds. This is a direct consequence of the increased reduced mass of the C-D oscillator.

The IR spectrum of the non-deuterated 2-Chloroethyl methyl sulfide is available in the NIST Chemistry WebBook. nist.gov Computational frequency calculations for this compound would show the appearance of new bands at lower frequencies corresponding to the C-D stretching and bending modes, and a shift in other vibrational modes coupled to the motion of the deuterated ethyl group. These predicted spectra are invaluable for identifying the deuterated compound and confirming successful isotopic labeling.

Table 2: Predicted Spectroscopic Effects of Deuteration in this compound

| Spectroscopic Technique | Predicted Effect of Deuteration |

| ¹³C NMR | Upfield shift of the signals for the deuterated ethyl carbons. |

| ¹H NMR | Absence of signals corresponding to the deuterated positions. |

| IR Spectroscopy | Appearance of C-D stretching and bending modes at lower frequencies compared to C-H modes. |

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent, offering insights into solvation, diffusion, and conformational changes over time. An MD simulation of this compound in a solvent like water would involve placing one or more molecules of the solute in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system.

These simulations can reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves around the hydrophobic ethyl and methyl groups and the more polar chloro and sulfide functionalities. The radial distribution functions calculated from the simulation can quantify the probability of finding solvent molecules at a certain distance from different atoms of the solute.

Furthermore, MD simulations can be used to study the conformational dynamics of the molecule. The C-C and C-S bonds in the ethyl group allow for rotation, and simulations can explore the different conformational states and the timescales of transitions between them. The replacement of hydrogen with deuterium would slightly alter the inertial properties of the molecule, which could have a subtle effect on its rotational and translational diffusion coefficients, a phenomenon that can be quantified through MD simulations. While specific MD studies on this compound are not available, the methodology is well-established for studying the solvent interactions of small organic molecules.

Future Research Directions and Emerging Applications

Advancements in Microscale Synthesis of Deuterated Analogs

The synthesis of deuterated compounds, particularly on a microscale, is a sophisticated endeavor driven by the need for high-purity internal standards for quantitative analysis and for mechanistic studies. The preparation of 2-Chloroethyl-d4 methyl sulfide (B99878), while not extensively detailed in publicly available literature, can be inferred from synthetic strategies for similar labeled molecules.

Challenges in the synthesis of isotopically labeled thioethers have been noted. For instance, the synthesis of 2-chloroethyl (¹³C)-methyl sulfide, a related isotopically labeled compound, highlighted that direct incorporation of a labeled methyl group can be complicated by side reactions . A two-step procedure, involving initial displacement with mercaptoethanol followed by chlorination, was employed to overcome these issues . This suggests that the synthesis of 2-Chloroethyl-d4 methyl sulfide likely requires a carefully designed multi-step pathway to ensure the precise and stable incorporation of the four deuterium (B1214612) atoms on the ethyl group.

Future advancements in this area are expected to leverage modern catalytic methods for hydrogen isotope exchange (HIE). Iridium-catalyzed HIE reactions, for example, have emerged as powerful tools for the selective deuteration of organic molecules under mild conditions acs.org. These methods offer the potential for more efficient and direct routes to deuterated analogs like this compound, potentially reducing the number of synthetic steps and improving yields on a microscale. Furthermore, the development of multicomponent reactions (MCRs) using deuterated building blocks is another promising frontier for creating diverse libraries of labeled compounds with high efficiency nih.gov. The precise synthesis of functional polymers with selective deuteration also points to growing capabilities in creating custom-designed deuterated molecules ornl.gov.

Integration with Advanced Analytical Platforms (e.g., Ion Mobility Spectrometry-MS)

This compound is poised to play a crucial role as an internal standard in advanced analytical platforms, most notably in hyphenated techniques like Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). clearsynth.comscispace.com IMS-MS adds a powerful dimension of separation to traditional liquid chromatography-mass spectrometry (LC-MS) by separating ions in the gas phase based on their size, shape, and charge. youtube.comyoutube.com This is particularly valuable for resolving isomeric and isobaric compounds that may be indistinguishable by mass spectrometry alone. nih.govresearchgate.net

The integration of deuterated standards like this compound is essential for ensuring the accuracy and precision of quantitative analyses using these complex platforms. clearsynth.com They help to correct for variations in sample preparation, instrument response, and matrix effects, which can interfere with the analysis of the target analyte. clearsynth.comscispace.com

An emerging application is the use of IMS-MS in conjunction with gas-phase hydrogen/deuterium exchange (HDX). nih.govnih.govacs.org In HDX-MS, the exchange rates of labile protons for deuterium atoms provide information about a molecule's structure and conformation. nih.govacs.org this compound, being a stable-labeled compound, can serve as a reference point in such experiments, helping to differentiate between instrumental artifacts and genuine exchange phenomena. The unique HDX reactivities of compound ions can be used to distinguish different species, and the kinetics of this exchange can provide further distinguishing capabilities. nih.gov

| Advanced Analytical Technique | Role of this compound | Key Benefits |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Internal Standard | Improved separation of isomers/isobars, enhanced peak capacity, accurate quantification. nih.govresearchgate.net |

| Hydrogen/Deuterium Exchange-Mass Spectrometry (HDX-MS) | Stable Reference Compound | Elucidation of molecular structure and conformation, differentiation of exchange phenomena. nih.govacs.org |

| Chemical Ionization Mass Spectrometry (CIMS) | Surrogate for method development | Guidance in designing detection schemes for related toxic compounds. nih.gov |

Exploration of Novel Chemical Reactions and Catalysis

The primary role of this compound in the context of novel chemical reactions and catalysis is as a mechanistic probe. The kinetic isotope effect (KIE), a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a powerful tool for elucidating reaction mechanisms. chem-station.com By comparing the reaction rates and product distributions of the deuterated and non-deuterated versions of 2-chloroethyl methyl sulfide, researchers can gain insights into the rate-determining steps and the nature of transition states in a given reaction.

Deuterium-labeling studies are a cornerstone of mechanistic chemistry. researchgate.netresearchgate.net For instance, in the study of the hydrolysis of the related compound 2-chloroethyl ethyl sulfide, unexpected mechanistic changes and the formation of sulfonium (B1226848) salts were observed. nih.gov The use of a deuterated analog like this compound in such studies could help to clarify the role of specific C-H bonds in the reaction pathway. Similarly, in the development of new catalytic systems for the transformation of organosulfur compounds, such as rhodium-catalyzed reactions or photocatalytic desulfurization, deuterated substrates are invaluable for understanding the catalyst's mode of action. chem-station.comresearchgate.netmdpi.com

Future research will likely involve using this compound to investigate:

Catalytic C-S bond activation: Elucidating the mechanisms of transition-metal catalyzed reactions that cleave the carbon-sulfur bond, which is crucial for developing new synthetic methodologies. researchgate.net

Atmospheric and environmental degradation pathways: Understanding how sulfur-containing compounds are transformed in the environment, which is important for modeling their fate and transport.

Nucleophilic substitution and elimination reactions: Probing the competition between these fundamental reaction pathways in thioethers. researchgate.net

Role in Understanding Broader Classes of Organosulfur Chemistry

Beyond its specific applications, this compound serves as a vital tool for advancing our understanding of the broader field of organosulfur chemistry. Organosulfur compounds are ubiquitous, playing roles in everything from industrial processes to biology. mdpi.comnih.gov Thioethers, in particular, exhibit unique chemical reactivity compared to their oxygen-containing ether analogs due to the greater polarizability and nucleophilicity of the sulfur atom. libretexts.org

2-Chloroethyl methyl sulfide and its analogs are often used as surrogates for the highly toxic chemical warfare agent sulfur mustard (bis(2-chloroethyl)sulfide). nih.govresearchgate.net Therefore, understanding their chemical behavior has significant implications for developing detection methods, decontamination strategies, and understanding the toxicological mechanisms of sulfur mustards. The use of this compound as an internal standard is critical for the accurate quantification of sulfur mustard and its degradation products in environmental and biological samples. researchgate.netosti.govnih.gov

Furthermore, research involving this deuterated compound contributes to fundamental knowledge in areas such as:

Thiol and disulfide chemistry: The interconversion between thiols, disulfides, and thioethers is a central theme in organosulfur chemistry and biochemistry. libretexts.org

Sulfonium salt chemistry: Thioethers are precursors to sulfonium salts, which are important intermediates in organic synthesis and biological methylation reactions. libretexts.org

Biomarker discovery: The synthesis of adducts between sulfur mustard analogs and biological molecules like glutathione (B108866) is crucial for developing biomarkers of exposure. rsc.org Deuterated standards are essential for the analytical methods used to detect these biomarkers. nih.gov

In essence, while this compound is a single molecule, its utility extends across a wide spectrum of research, from fundamental mechanistic inquiries to the development of practical analytical tools for pressing environmental and security challenges.

Q & A

Q. How should researchers address conflicting interpretations of isotopic data in peer-reviewed literature?

- Methodological Answer : Conduct meta-analyses of published datasets to identify methodological inconsistencies (e.g., calibration standards, detection limits). Propose harmonized protocols via collaborative studies. Use platforms like PubChem to crowdsource validation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.